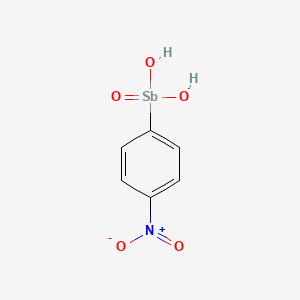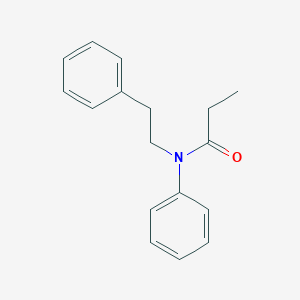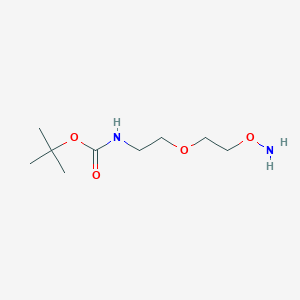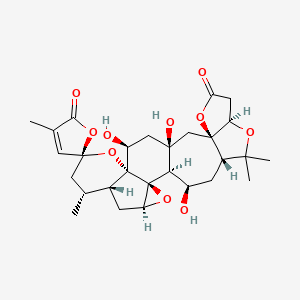
dipotassium 4,4'-(3,4-Hexanediyl)dibenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate is a chemical compound known for its unique structure and properties. It is a dipotassium salt of a dibenzenesulfonic acid derivative, characterized by the presence of a hexane-3,4-diyl linker between two benzenesulfonate groups. This compound is also referred to as sygethin dihydrate in some scientific literature .
Vorbereitungsmethoden
The synthesis of dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate typically involves the reaction of hexestrol with benzenesulfonic acid derivativesThe reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the desired product .
Analyse Chemischer Reaktionen
Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups into sulfinate or thiol derivatives.
Substitution: The benzenesulfonate groups can participate in substitution reactions, where the sulfonate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes through its sulfonate groups .
Vergleich Mit ähnlichen Verbindungen
Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate can be compared with other similar compounds, such as:
Dipotassium 4,4’-(phenylphosphinediyl)dibenzenesulfonate: This compound has a phenylphosphine linker instead of a hexane-3,4-diyl linker, resulting in different chemical properties and reactivity.
Dipotassium 4,4’-(1,2-diethyl-1,2-ethanediyl)bis(benzenesulfonate):
The uniqueness of dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate lies in its specific hexane-3,4-diyl linker, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C18H20O6S2-2 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
4-[4-(4-sulfonatophenyl)hexan-3-yl]benzenesulfonate |
InChI |
InChI=1S/C18H22O6S2/c1-3-17(13-5-9-15(10-6-13)25(19,20)21)18(4-2)14-7-11-16(12-8-14)26(22,23)24/h5-12,17-18H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24)/p-2 |
InChI-Schlüssel |
VVNNCRNANKENRU-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)[O-])C(CC)C2=CC=C(C=C2)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)


![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)
![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)
![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)


![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
